molecular formula C15H26O2 B1623171 Neryl isovalerate CAS No. 3915-83-1

Neryl isovalerate

Cat. No. B1623171
CAS RN: 3915-83-1
M. Wt: 238.37 g/mol
InChI Key: SOUKTGNMIRUIQN-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

, also known as fema 2518, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. is an apple, blueberry, and fruity tasting compound that can be found in citrus, fruits, and herbs and spices. This makes a potential biomarker for the consumption of these food products.

Scientific Research Applications

Mosquito Repellent Properties

Neryl isovalerate has been identified as a bioactive compound in Matricaria discoidea, a plant used traditionally by indigenous groups in North America as an insect repellent. Research has validated the use of neryl isovalerate as a mosquito deterrent, indicating its potential application in insect repellent formulations (Cantrell, Ali, & Jones, 2018).

Essential Oil Component

Neryl isovalerate was isolated from the essential oil of Chamaemelum fuscatum. Its identification contributes to the understanding of the chemical composition of essential oils and their potential applications in aromatherapy and other fields (Pascual-T., Caballero, Caballero, Anaya, & Gonzalez, 1983).

Pheromone Research

In the study of insect pheromones, neryl isovalerate was identified as a component attracting the click beetle Agriotes proximus. This finding suggests its potential use in pest management strategies, especially in agricultural settings (Tóth et al., 2007).

Antimicrobial Properties

Research on Eremophila longifolia, an Australian plant, identified neryl ferulate and neryl p-coumarate, compounds related to neryl isovalerate, with antimicrobial properties. This highlights the potential of neryl isovalerate derivatives in the development of new antimicrobial agents (Galappathie et al., 2017).

properties

CAS RN

3915-83-1

Product Name

Neryl isovalerate

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

[(2Z)-3,7-dimethylocta-2,6-dienyl] 3-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h7,9,13H,6,8,10-11H2,1-5H3/b14-9-

InChI Key

SOUKTGNMIRUIQN-ZROIWOOFSA-N

Isomeric SMILES

CC(C)CC(=O)OC/C=C(/C)\CCC=C(C)C

SMILES

CC(C)CC(=O)OCC=C(C)CCC=C(C)C

Canonical SMILES

CC(C)CC(=O)OCC=C(C)CCC=C(C)C

density

d154 0.89
0.889-0.893

Other CAS RN

3915-83-1
109-20-6

physical_description

Liquid
colourless to pale yellow liquid/fruity, bergamot, clary sage, petitgrain odou

Pictograms

Irritant

solubility

insoluble in water
1 ml in 8 ml 80% alcohol (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neryl isovalerate
Reactant of Route 2
Reactant of Route 2
Neryl isovalerate
Reactant of Route 3
Reactant of Route 3
Neryl isovalerate
Reactant of Route 4
Reactant of Route 4
Neryl isovalerate
Reactant of Route 5
Reactant of Route 5
Neryl isovalerate
Reactant of Route 6
Reactant of Route 6
Neryl isovalerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.